1,2,5-Oxadiazol-3-amine oxalate
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Overview
Description
Preparation Methods
The synthesis of 1,2,5-oxadiazol-3-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with nitriles in the presence of acidic catalysts . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
1,2,5-Oxadiazol-3-amine oxalate undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic reagents, leading to the formation of substituted oxadiazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and solvents like acetic acid or dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted oxadiazoles and their derivatives .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine oxalate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function . This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparison with Similar Compounds
1,2,5-Oxadiazol-3-amine oxalate can be compared with other oxadiazole derivatives, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . While all these compounds share the oxadiazole ring structure, they differ in the positions of the nitrogen and oxygen atoms, leading to variations in their chemical properties and applications . For instance, 1,2,4-oxadiazole derivatives are more commonly used in medicinal chemistry due to their stability and biological activity . In contrast, 1,2,5-oxadiazole derivatives are often preferred in material science for their high-energy properties .
Properties
Molecular Formula |
C4H5N3O5 |
---|---|
Molecular Weight |
175.10 g/mol |
IUPAC Name |
1,2,5-oxadiazol-3-amine;oxalic acid |
InChI |
InChI=1S/C2H3N3O.C2H2O4/c3-2-1-4-6-5-2;3-1(4)2(5)6/h1H,(H2,3,5);(H,3,4)(H,5,6) |
InChI Key |
VFJLSTGUHKELQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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